molecular formula C20H23BrO4 B5166910 4-[4-(2-bromo-4,6-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde CAS No. 6459-04-7

4-[4-(2-bromo-4,6-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde

Cat. No.: B5166910
CAS No.: 6459-04-7
M. Wt: 407.3 g/mol
InChI Key: MGQGLYPBEYUVJN-UHFFFAOYSA-N
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Description

4-[4-(2-bromo-4,6-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde: is a complex organic compound characterized by its intricate molecular structure. This compound features a benzaldehyde group, a methoxy group, and a bromo-substituted phenyl ring, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-bromo-4,6-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde typically involves multiple steps, starting with the preparation of the core phenol derivative. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated phenol under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for complex molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction parameters is optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: : Converting the aldehyde group to a carboxylic acid.

  • Reduction: : Reducing the aldehyde group to an alcohol.

  • Substitution: : Replacing the bromine atom with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alkoxides.

Major Products Formed

  • Oxidation: : 4-[4-(2-bromo-4,6-dimethylphenoxy)butoxy]-3-methoxybenzoic acid.

  • Reduction: : 4-[4-(2-bromo-4,6-dimethylphenoxy)butoxy]-3-methoxybenzyl alcohol.

  • Substitution: : Various substituted phenols or ethers, depending on the nucleophile used.

Scientific Research Applications

This compound finds applications in several scientific fields:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : It can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: : Potential use in drug discovery and development, particularly in designing new therapeutic agents.

  • Industry: : Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-[4-(2-bromo-4,6-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the intended use.

Comparison with Similar Compounds

4-[4-(2-bromo-4,6-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde: is unique due to its specific structural features. Similar compounds include:

  • 4-[4-(2-bromo-4,6-dimethylphenoxy)butoxy]-3-methoxybenzoic acid

  • 4-[4-(2-bromo-4,6-dimethylphenoxy)butoxy]-3-methoxybenzyl alcohol

  • 2-bromo-4,6-dimethylphenol

These compounds share the bromo-substituted phenyl ring and the methoxy group but differ in their functional groups, leading to different chemical properties and applications.

Properties

IUPAC Name

4-[4-(2-bromo-4,6-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrO4/c1-14-10-15(2)20(17(21)11-14)25-9-5-4-8-24-18-7-6-16(13-22)12-19(18)23-3/h6-7,10-13H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQGLYPBEYUVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCCCCOC2=C(C=C(C=C2)C=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30367759
Record name 4-[4-(2-Bromo-4,6-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6459-04-7
Record name 4-[4-(2-Bromo-4,6-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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